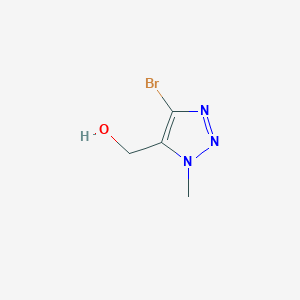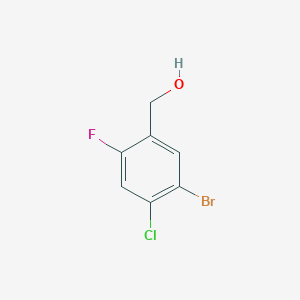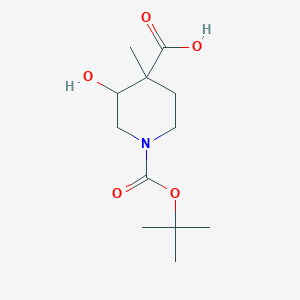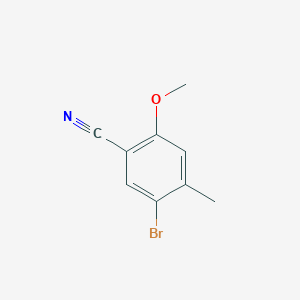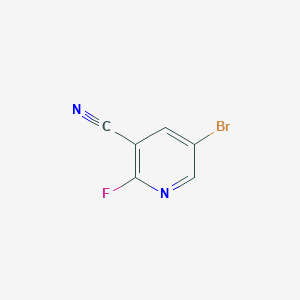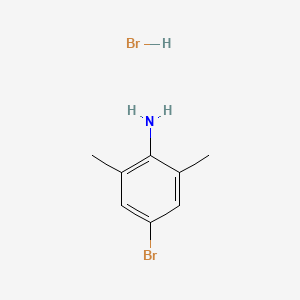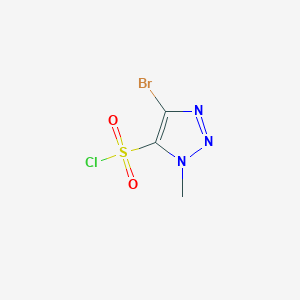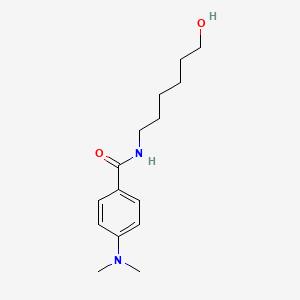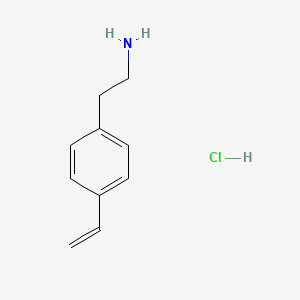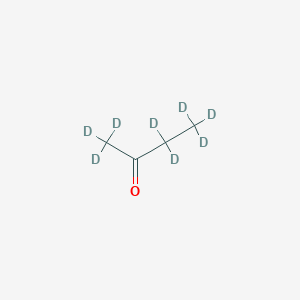
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)” is a variant of 2-Butanone, also known as butanone or methyl ethyl ketone . The “d8” in the name indicates that it has eight deuterium (D) atoms, which are isotopes of hydrogen. This compound is often used in scientific research .
Physical and Chemical Properties The physical and chemical properties of 2-Butanone can give us some insight into the properties of its deuterated variant. 2-Butanone has a molecular weight of 72.106 Da, a density of 0.8±0.1 g/cm³, and a boiling point of 75.6±3.0 °C at 760 mmHg . It’s important to note that the properties of “2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)” may vary due to the presence of deuterium atoms .
Aplicaciones Científicas De Investigación
Diagnostic Applications in Lung Cancer
2-Butanone is identified as a volatile organic compound (VOC) that acts as a biomarker in lung cancer diagnosis through breath analysis. This compound is among the most frequently occurring biomarkers in scientific studies, highlighting its potential for developing lung cancer screening devices. The review of publications from 1985 to 2015 underscores the importance of 2-butanone and similar compounds in early detection and diagnostic methodologies for lung cancer, offering a non-invasive, potentially cost-effective approach to lung cancer screening (Saalberg & Wolff, 2016).
Environmental Fate and Aquatic Effects
The environmental behavior and aquatic impact of 2-butanone, among other C4 compounds, have been studied to assess the ecological consequences of its release. These investigations show that such compounds are characterized by rapid biodegradability and low potential for environmental persistence, thus posing minimal risk to aquatic life. This information is crucial for regulatory assessments and environmental risk management of industrial chemicals (Staples, 2001).
Biofuel Production and Application
Butanol, a compound closely related to 2-butanone in terms of chemical structure and industrial applications, has been extensively reviewed for its potential as a renewable biofuel. The advantages of butanol over traditional fuels, as well as other biofuels like methanol and ethanol, have been highlighted, including better combustion characteristics and lower emission profiles. This research supports the development of butanol as a sustainable alternative to fossil fuels, contributing to the reduction of greenhouse gas emissions and reliance on non-renewable energy sources (Jin et al., 2011).
Nonchromatographic Bioseparation Processes
2-Butanone and related compounds play a significant role in the field of bioseparation, specifically in three-phase partitioning (TPP) processes. TPP has emerged as an efficient, economical, and scalable method for the separation and purification of bioactive molecules, offering significant advantages in the processing of food, cosmetics, and pharmaceutical products. The detailed examination of TPP processes highlights the utility of 2-butanone and similar compounds in enhancing the efficiency and sustainability of bioseparation techniques (Yan et al., 2018).
Análisis Bioquímico
Biochemical Properties
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) plays a significant role in various biochemical reactions. It is known to interact with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) to 2-butanol and subsequently to butanoic acid. The interactions between 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) and these enzymes are crucial for understanding its metabolic fate and the pathways it influences .
Cellular Effects
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the expression of genes involved in oxidative stress response and detoxification processes. Additionally, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various biomolecules, including enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can inhibit the activity of alcohol dehydrogenase, leading to an accumulation of 2-butanol. Additionally, it can bind to transcription factors, influencing gene expression and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These findings highlight the importance of dosage considerations in the use of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) in research .
Metabolic Pathways
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is involved in several metabolic pathways, including its oxidation to 2-butanol and butanoic acid. Enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase play a crucial role in these pathways. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules .
Propiedades
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

